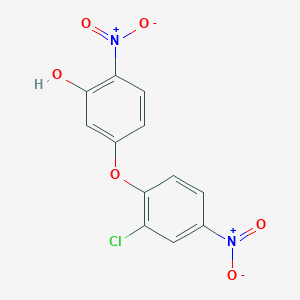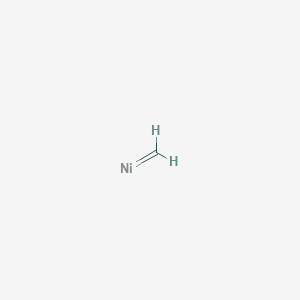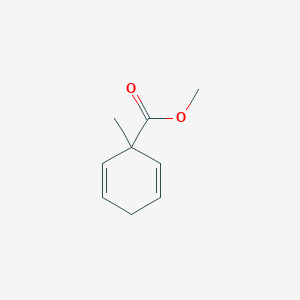
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that features a thiazolidine ring. Thiazolidine motifs are intriguing due to their presence in various bioactive compounds and their potential pharmacological properties . The compound’s structure includes a five-membered ring containing sulfur and nitrogen atoms, which enhances its chemical reactivity and biological activity .
Preparation Methods
The synthesis of ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the cyclocondensation of thioamides with acetylenedicarboxylate esters . This reaction is carried out in ethanol at ambient temperature, followed by further reactions with oxalyl chloride in dry acetonitrile at elevated temperatures . Industrial production methods may employ green chemistry approaches, such as using reusable catalysts and solvent-free synthesis, to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial effects . The presence of the thiazolidine ring enhances its binding affinity to these targets, contributing to its biological activity .
Comparison with Similar Compounds
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate can be compared to other thiazolidine derivatives, such as:
Thiazolidine-4-one: Similar in structure but lacks the ester group, leading to different reactivity and biological activity.
Thiazolidinedione: Used in diabetes treatment, it has a different substitution pattern on the thiazolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61138-70-3 |
|---|---|
Molecular Formula |
C11H17NO3S |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
ethyl 2-(3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C11H17NO3S/c1-3-5-6-12-9(13)8-16-10(12)7-11(14)15-4-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
UJVDHJWSHORECT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CSC1=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


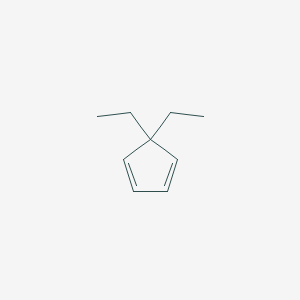
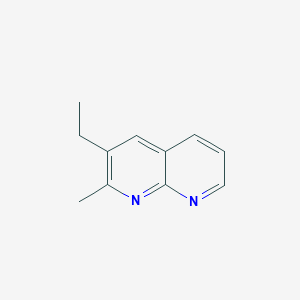
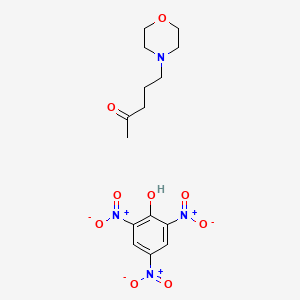
![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
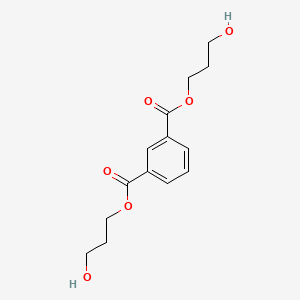

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

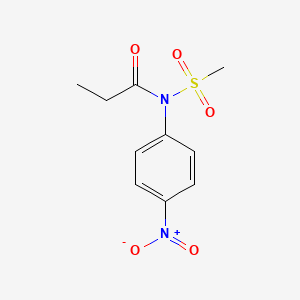
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)

